1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE
Description
Properties
IUPAC Name |
5-(azepan-1-yl)-7-chloro-3-(3-fluorophenyl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5/c22-15-8-9-18-17(13-15)20(27-10-3-1-2-4-11-27)24-21-19(25-26-28(18)21)14-6-5-7-16(23)12-14/h5-9,12-13H,1-4,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLIDZRCYYZCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazoloquinazoline core followed by the introduction of the azepane and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scalable processes that ensure consistent quality and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.
Scientific Research Applications
Medicinal Applications
The compound's unique structure allows it to interact with various biological targets, making it a candidate for several therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds with triazole and quinazoline moieties exhibit significant anticancer properties. For instance, derivatives similar to 1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]azepane have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that these compounds could inhibit the growth of tumor cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. Studies have shown that quinazoline derivatives can exhibit antibacterial and antifungal activities. The presence of halogen atoms (like chlorine and fluorine) in the structure enhances the antimicrobial efficacy by increasing lipophilicity and altering membrane permeability .
Anti-inflammatory Effects
Research indicates that quinazoline derivatives can possess anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This makes them potential candidates for treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Triazoloquinazoline vs. Thienotriazolopyrimidine
- Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., compounds 4i, 5n, 5o): Replace the quinazoline core with a thiophene-fused pyrimidine. Activity: Demonstrated moderate anticancer activity (e.g., 5n showed 81.85% growth inhibition in Renal Cancer UO-31 cells) . Advantage: Thiophene fusion enhances π-stacking interactions, improving binding to hydrophobic enzyme pockets. Disadvantage: Reduced metabolic stability compared to quinazoline derivatives.
[1,2,3]Triazolo[1,5-a]quinazolines (e.g., 6a–c ):
Substituent Variations
Key Observations :
- 5-Substituent : Azepane (target) vs. piperazine (): Azepane’s larger ring may improve membrane permeability but reduce metabolic stability .
- Electron-Withdrawing Groups : The 7-Cl and 3-fluorophenyl in the target compound likely enhance electrophilicity, favoring interactions with nucleophilic residues in target proteins.
Biological Activity
The compound 1-[7-Chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]azepane is a member of the triazoloquinazoline family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C23H17ClFN5
- Molecular Weight : 417.9 g/mol
- CAS Number : 892359-42-1
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClFN5 |
| Molecular Weight | 417.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of triazoloquinazolines typically involves multi-step reactions starting from readily available precursors. For this compound, a common synthetic route includes:
- Formation of the triazole ring via cyclization.
- Introduction of the chloro and fluorophenyl groups through electrophilic aromatic substitution.
- Finalization with azepane formation via nucleophilic substitution.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Study Findings : A study evaluated the antiproliferative effects against breast, colon, and lung cancer cell lines. The highest activity was noted in compounds with similar structural motifs, suggesting a promising avenue for further development in oncology treatments .
Antimicrobial Activity
The triazoloquinazoline scaffold has been explored for its antimicrobial properties. Preliminary studies have shown effectiveness against:
- Bacterial Strains : Compounds within this class have demonstrated activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential as antibacterial agents .
- Fungal Strains : The compound's efficacy against Candida albicans has also been reported, highlighting its broad-spectrum antimicrobial potential .
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Inhibition of Enzymes : Some studies suggest that these compounds may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Induction of Apoptosis : Evidence indicates that certain derivatives can induce programmed cell death in cancer cells, contributing to their antiproliferative effects .
Case Studies
- Antiproliferative Activity Study :
- Antimicrobial Efficacy Assessment :
Q & A
Q. What are the key synthetic strategies for constructing the triazolo[1,5-a]quinazoline core in this compound?
The synthesis typically involves cyclocondensation of precursor heterocycles. For example, triazole-quinazoline fusion can be achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of aminotriazole intermediates. Microwave-assisted synthesis (e.g., 3-minute reactions at 150°C) has been shown to improve yields (up to 81%) compared to conventional thermal methods (69% over 7 hours) . Critical parameters include pH control (neutral to mildly acidic conditions) and solvent selection (e.g., ethanol or DMF).
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural confirmation relies on:
- NMR spectroscopy : Distinct signals for aromatic protons (δ 7.0–8.5 ppm), azepane CH2 groups (δ 1.5–3.0 ppm), and fluorine coupling patterns (e.g., 3-fluorophenyl substituent).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 435 [M+] with chlorine isotope patterns).
- IR spectroscopy : Stretching vibrations for C-Cl (600–800 cm⁻¹) and C-F (1100–1250 cm⁻¹) bonds. Purity is validated via HPLC (≥95%) and melting point analysis .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
Initial screening should include:
- Enzyme inhibition assays : Target kinases or viral proteases (e.g., molecular docking to identify binding affinities to ATP-binding pockets) .
- Antimicrobial activity : MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria and fungi (e.g., triazoloquinazolines with halogen substituents show MIC values of 2–8 µg/mL) .
- Cytotoxicity : MTT assays on human cell lines (e.g., IC50 > 50 µM indicates low toxicity).
Advanced Research Questions
Q. How do halogen substituents (Cl, F) influence the compound’s reactivity and bioactivity?
- Electrophilic reactivity : Chlorine at C7 enhances electrophilic aromatic substitution, while fluorine at C3 (3-fluorophenyl) increases metabolic stability via reduced CYP450 oxidation .
- Bioactivity : Comparative studies show that 7-Cl derivatives exhibit 2–3× stronger kinase inhibition than non-halogenated analogs, but 3-F substitution reduces off-target binding in CNS targets . Table 1 : Substituent Effects on Biological Activity
| Substituent Position | Target (IC50, nM) | Selectivity Ratio (Target vs. Off-Target) |
|---|---|---|
| 7-Cl, 3-F (This compound) | 12.5 (Kinase A) | 18:1 |
| 7-H, 3-F | 45.8 (Kinase A) | 5:1 |
| 7-Cl, 3-H | 15.2 (Kinase A) | 9:1 |
Q. How can structural modifications optimize pharmacokinetic properties without compromising activity?
- Azepane ring engineering : Replacing azepane with piperazine improves solubility (logP reduction from 3.2 to 2.5) but may reduce blood-brain barrier penetration .
- Prodrug strategies : Esterification of secondary amines (e.g., acetate prodrugs) enhances oral bioavailability in rodent models (AUC increase from 120 to 450 ng·h/mL) .
- Metabolic stability : Introducing electron-withdrawing groups (e.g., CF3) at C5 reduces hepatic clearance (t1/2 extended from 1.2 to 4.5 hours) .
Q. What computational methods are effective for resolving contradictory SAR data in triazoloquinazolines?
- MD simulations : Clarify conflicting binding mode hypotheses (e.g., hydrophobic vs. hydrogen-bonding interactions in kinase inhibition) .
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinities (ΔΔG calculations align with IC50 discrepancies in halogenated vs. non-halogenated analogs) .
- QSAR modeling : Identifies critical descriptors (e.g., polar surface area < 90 Ų correlates with improved CNS penetration) .
Methodological Guidance for Data Contradictions
Q. How to address inconsistencies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., >95% binding in rodents explains reduced free drug concentration in vivo).
- Metabolite identification : LC-MS/MS analysis detects active metabolites (e.g., N-oxide derivatives with 10× lower potency) .
- Dosing regimen optimization : Adjust frequency (e.g., BID dosing maintains trough concentrations above IC90) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
